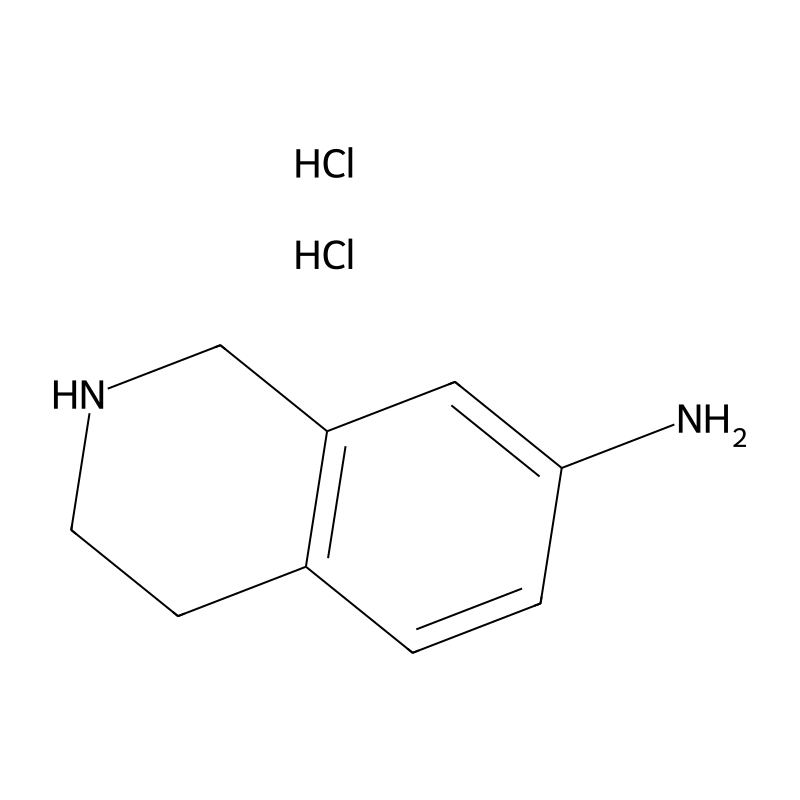

1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride is a chemical compound that belongs to the isoquinoline alkaloid class. Its structure features a tetrahydroisoquinoline core, characterized by a fused benzene and partially saturated pyridine ring. An amine group is attached to the 7th position of the pyridine ring, and the compound exists as a dihydrochloride salt due to the presence of two hydrochloric acid molecules. This compound has garnered attention for its potential therapeutic applications and unique chemical properties, which arise from its structural features and functional groups .

THIQ as a Privileged Scaffold in Drug Discovery

The THIQ ring system is recognized as a privileged scaffold in drug discovery due to its presence in various natural products with diverse pharmacological activities []. Some prominent examples include papaverine, a smooth muscle relaxant, and cepharanthine, an anti-cancer agent []. The structural similarity of THIQ dihydrochloride to these established molecules suggests potential for further investigation.

Potential Research Areas for THIQ dihydrochloride

- Central Nervous System (CNS) Activity: Some THIQ-containing natural products exhibit psychoactive properties. Investigating THIQ dihydrochloride's potential effects on the CNS could be a potential area of study, but this would require rigorous pre-clinical and clinical trials.

- Anti-cancer Properties: As mentioned earlier, the THIQ scaffold is present in cepharanthine, which shows anti-cancer activity. Studying THIQ dihydrochloride's potential to target cancer cells could be a promising avenue, but further research is necessary.

- Antimicrobial Activity: Certain THIQ alkaloids possess antimicrobial properties. Exploring THIQ dihydrochloride's potential to combat bacterial or fungal infections might be warranted, but this would necessitate dedicated research efforts.

- Nucleophilic substitutions: The amine can act as a nucleophile, reacting with electrophiles.

- Acid-base reactions: The dihydrochloride form indicates that it can donate protons in acidic environments.

- Formation of coordination complexes: The nitrogen atom in the amine group can coordinate with metal ions, which may lead to interesting catalytic properties.

1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride exhibits various biological activities. Research indicates that it interacts with multiple biomolecules, influencing cellular processes such as:

- Cell signaling pathways: It may modulate pathways related to neurodegenerative diseases.

- Gene expression: The compound can affect transcription factors and regulatory proteins, leading to changes in gene expression patterns.

- Enzyme interactions: It has been shown to inhibit or activate specific enzymes involved in metabolic pathways.

These properties suggest that the compound could play a role in drug development for conditions like neurodegeneration and cancer.

The synthesis of 1,2,3,4-tetrahydro-isoquinolin-7-ylamine dihydrochloride typically involves several steps:

- Formation of the tetrahydroisoquinoline core: This can be achieved through cyclization reactions starting from appropriate precursors such as phenethylamines.

- Introduction of the amine group: This may involve reductive amination or other methods to attach an amine to the 7th position of the isoquinoline structure.

- Salt formation: The final step involves treating the free base with hydrochloric acid to yield the dihydrochloride salt form .

The unique properties of 1,2,3,4-tetrahydro-isoquinolin-7-ylamine dihydrochloride make it suitable for various applications:

- Pharmaceutical research: Its potential as a therapeutic agent for neurodegenerative disorders and cancer treatment is under investigation.

- Chemical biology: The compound serves as a tool for studying biological processes due to its ability to interact with cellular components.

- Material science: Its chemical properties may allow for applications in developing new materials or catalysts.

Interaction studies have revealed that 1,2,3,4-tetrahydro-isoquinolin-7-ylamine dihydrochloride engages with several biological targets:

- Enzymes: It has been shown to inhibit certain enzymes linked to metabolic pathways.

- Receptors: Preliminary studies suggest potential interactions with neurotransmitter receptors which may influence neurological functions.

- Proteins: The compound can bind to various proteins involved in cellular signaling and regulation.

These interactions underline its significance in both therapeutic contexts and basic biological research.

Several compounds share structural similarities with 1,2,3,4-tetrahydro-isoquinolin-7-ylamine dihydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Papaverine | Isoquinoline derivative | Smooth muscle relaxant |

| Cepharanthine | Tetrahydroisoquinoline derivative | Anti-cancer agent |

| Berberine | Isoquinoline alkaloid | Antimicrobial and anti-inflammatory |

| Salsolidine | Tetrahydroisoquinoline derivative | Neuroprotective effects |

Uniqueness of 1,2,3,4-Tetrahydro-Isoquinolin-7-Ylamine Dihydrochloride

What sets 1,2,3,4-tetrahydro-isoquinolin-7-ylamine dihydrochloride apart from these compounds is its specific interaction profile and potential therapeutic applications targeting neurodegenerative diseases. Its unique structural features allow it to participate in diverse bio